molecular formula C11H15N3O2 B2592825 2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one CAS No. 1049514-15-9

2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2592825
CAS No.: 1049514-15-9
M. Wt: 221.26
InChI Key: KZDRFHHMZDZYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a pyridazinone-based compound of significant interest in medicinal chemistry and neuroscience research. This molecule is designed for investigational purposes as a potential inhibitor of D-amino-acid oxidase (DAAO), a key enzyme that regulates levels of D-serine, an essential co-agonist of the NMDA receptor . By modulating DAAO activity, this compound provides researchers with a valuable tool to probe the NMDAR hypofunction pathway, which is implicated in various cognitive and neurological conditions . Its structural framework, featuring a pyridazinone core substituted with a pyrrolidine carbonyl group, is characteristic of compounds explored for their central nervous system (CNS) activity . Researchers can utilize this reagent in preclinical studies to investigate novel therapeutic strategies for disorders such as schizophrenia and cognitive deficits . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-ethyl-6-(pyrrolidine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-14-10(15)6-5-9(12-14)11(16)13-7-3-4-8-13/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDRFHHMZDZYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves the reaction of ethyl 6-methylpyridine-2-carboxylate with pyrrolidine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related pyridazinones described in the evidence:

Compound Name Position 2 Substituent Position 6 Substituent Key Features Reference
2-Ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one Ethyl Pyrrolidine-1-carbonyl Enhanced solubility (polar carbonyl) and moderate lipophilicity (ethyl) -
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) Variable (e.g., alkyl) Chloro, phenyl Higher lipophilicity (chloro/phenyl); used in SAR studies for bioactivity
6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one 2-Hydroxyethyl 2,3-Dimethylphenoxy Increased hydrophilicity (hydroxyethyl) and steric bulk (phenoxy)

Key Observations:

  • Polarity: The pyrrolidine-carbonyl group in the target compound likely improves aqueous solubility compared to chloro or phenyl substituents in analogs like 3a-3h .
  • Lipophilicity: The ethyl group at position 2 balances lipophilicity, whereas analogs with longer alkyl chains (e.g., 2-hydroxyethyl in ) may exhibit higher hydrophilicity .
  • Steric Effects: Bulky substituents (e.g., 2,3-dimethylphenoxy in ) could hinder molecular packing or target binding compared to the compact pyrrolidine-carbonyl group.

Biological Activity

2-Ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyridazinone class of derivatives, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as a tyrosine kinase inhibitor , which is crucial for regulating cellular proliferation and differentiation. Tyrosine kinases play significant roles in cancer progression, making this compound a candidate for anticancer therapies .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the pyridazinone core can enhance potency against specific cancer types .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA431 (epidermoid carcinoma)< 10Tyrosine kinase inhibition
Compound BHT29 (colon cancer)< 5Induction of apoptosis
Compound CJurkat (T-cell leukemia)< 15Cell cycle arrest

Antimicrobial Activity

Research has also explored the antimicrobial properties of related pyridazinone derivatives. These compounds exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The efficacy was attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study demonstrated that a derivative structurally related to this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. The study utilized a dose-response curve to determine the effective concentration required for significant tumor reduction .
  • Case Study on Antimicrobial Properties : In vitro tests revealed that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the inhibition of bacterial protein synthesis, making it a promising candidate for further development in antibiotic therapy .

Q & A

Q. What are the key synthetic pathways for 2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Coupling of pyrrolidine-1-carbonyl groups to the pyridazinone core via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Ethyl group introduction at position 2 via alkylation, often using ethyl halides in the presence of a base (e.g., K₂CO₃) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the final product . Intermediates are characterized using ¹H/¹³C NMR (e.g., pyrrolidine carbonyl peaks at δ ~165–170 ppm) and HRMS to confirm molecular ions .

Q. What analytical techniques are critical for verifying the structure and purity of this compound?

  • NMR spectroscopy : Assigns proton environments (e.g., dihydropyridazinone protons at δ 6.2–7.0 ppm) and confirms regiochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 263.1274) and detects impurities .
  • HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrrolidine or pyridazinone) affect bioactivity?

Structure-Activity Relationship (SAR) Insights :

  • Pyrrolidine substitution : Bulky groups (e.g., tert-butyl) enhance metabolic stability but reduce solubility, as seen in analogs like 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime .
  • Ethyl vs. methyl at position 2 : Ethyl groups improve lipophilicity (logP increase by ~0.5), enhancing membrane permeability in cell-based assays .
  • Dihydropyridazinone core : Saturation at C2–C3 increases conformational rigidity, potentially improving target binding .

Q. What mechanistic insights exist for side reactions during synthesis, and how are they mitigated?

Common side reactions include:

  • Over-alkylation : Observed during ethylation at position 2, minimized by using excess pyridazinone starting material (1.5–2.0 equiv.) .
  • Pyrrolidine ring opening : Occurs under acidic conditions; controlled by maintaining pH >7 during coupling steps .
  • Byproduct Table :
ByproductSourceMitigation Strategy
Diethylated productExcess alkylating agentLimit reaction time to 4–6 hours
Hydrolyzed pyrrolidineMoisture exposureUse molecular sieves in anhydrous solvents

Q. How is the compound’s bioactivity evaluated in vitro, and what are critical assay parameters?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence polarization (FP) or TR-FRET, with ATP concentrations adjusted to Km levels .
  • Cellular uptake studies : Utilize LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells, normalized to protein content .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC over 60 minutes .

Data Contradictions and Resolution

  • Synthetic yields : Reported yields for analogous compounds vary (45–70%) due to solvent polarity effects. For example, DMF increases yield but complicates purification, while THF reduces byproducts .
  • Biological activity discrepancies : Variability in IC₅₀ values (e.g., 2–10 µM) across studies may stem from differences in assay buffer ionic strength or cell passage number .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.